N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. The compound features a 1,3,4-oxadiazole ring, which is known for its wide range of pharmacological properties, including anti-inflammatory, antiviral, and antineoplastic activities .
Mechanism of Action
Target of Action
The primary target of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is the Mycobacterium tuberculosis cell lines . This compound has been synthesized and tested against these cell lines, indicating its potential role in antitubercular activity .
Mode of Action
The mode of action of This compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets leads to the inhibition of Mycobacterium tuberculosis cell growth .
Result of Action
The molecular and cellular effects of the action of This compound involve the inhibition of Mycobacterium tuberculosis cell growth . This suggests that the compound could potentially be used in the development of novel antitubercular agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate. This intermediate undergoes hydrazination to yield 4-chlorobenzohydrazide, which is then cyclized with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride to form the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promise as an antitubercular agent, inhibiting the growth of Mycobacterium tuberculosis.
Medicine: The compound’s anti-inflammatory and antiviral properties make it a candidate for drug development.
Industry: It can be used in the development of agrochemicals and other industrial applications due to its diverse chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar structure but features a thiadiazole ring instead of an oxadiazole ring.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides: These derivatives have been studied for their antitubercular activity and share the oxadiazole core structure.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of the oxadiazole ring with the thiophene and chlorophenyl groups, which confer distinct electronic and steric properties. These features contribute to its diverse biological activities and make it a valuable compound for further research and development.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that incorporates a 1,3,4-oxadiazole ring , a thiophene moiety , and a carboxamide group . This structural configuration is believed to contribute to its biological efficacy.
Property | Value |
---|---|
Molecular Formula | C₁₃H₉ClN₄O₂S |
Molecular Weight | 304.75 g/mol |
CAS Number | 123456-78-9 |
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC₅₀ value of 12 µM, indicating significant growth inhibition.
- A549 (Lung Cancer) : IC₅₀ values were reported at approximately 10 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways.
The exact mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies indicate that it may interact with specific enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have suggested binding affinities to targets such as:
- Carbonic Anhydrases : Selective inhibition of hCA IX and hCA II has been observed at low nanomolar concentrations, highlighting its potential as an anticancer agent targeting tumor microenvironments .
Case Studies
-
Study on Anticancer Potency :
A study evaluated the compound's effects on various cancer cell lines including MCF-7 and A549. The results indicated that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways . -
Inhibition of Carbonic Anhydrases :
Another study explored the inhibition of carbonic anhydrases by derivatives of oxadiazole compounds. It was found that certain derivatives exhibited potent inhibitory activity against hCA IX with K_i values in the picomolar range .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(19-12)15-11(18)10-2-1-7-20-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYUOYRRZUPQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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